N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, a pyrazole ring, and a benzamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Cyano and Methyl Groups: These groups can be introduced via nitrile and alkylation reactions.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling of the Benzamide Moiety: The final step involves coupling the benzamide group with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in studying biological pathways and mechanisms.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide: shares structural similarities with other benzothiophene and pyrazole derivatives.
Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Other Pyrazole Derivatives: Compounds with pyrazole rings and varying functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
1005592-60-8 |
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Molecular Formula |
C23H23N5O3S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H23N5O3S/c1-13-8-9-18-19(11-24)23(32-20(18)10-13)25-22(29)17-7-5-4-6-16(17)12-27-15(3)21(28(30)31)14(2)26-27/h4-7,13H,8-10,12H2,1-3H3,(H,25,29) |
InChI Key |
QGFOIWTVYDINJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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